3-(4-Isopropoxybenzyl)pyrrolidine
Description
Significance of the Pyrrolidine (B122466) Scaffold in Chemical Research
The pyrrolidine scaffold is a cornerstone in the design and synthesis of a vast array of biologically active molecules. nih.gov Its prevalence in numerous natural products and FDA-approved drugs underscores its importance in medicinal chemistry. nih.gov
Table 1: Physicochemical Properties of Pyrrolidine
| Property | Value |
|---|---|
| Molecular Formula | C₄H₉N |
| Molar Mass | 71.12 g/mol |
| Boiling Point | 87-88 °C |
| Density | 0.852 g/mL at 25 °C |
| pKa of Conjugate Acid | 11.27 |
| Solubility in Water | Miscible |
Data sourced from ChemicalBook chemicalbook.comchemicalbook.com and Wikipedia wikipedia.org
The pyrrolidine ring is a fundamental component of numerous natural alkaloids, including nicotine (B1678760) and hygrine. wikipedia.org It is also the core structure of the amino acid proline, which plays a critical role in the secondary structure of proteins. wikipedia.org The versatility of the pyrrolidine scaffold is further demonstrated by its presence in a wide range of synthetic compounds with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.
Rationale for Research on 3-(4-Isopropoxybenzyl)pyrrolidine
The specific structural features of this compound provide a compelling rationale for its investigation in chemical and medicinal research.
The presence of a benzyl (B1604629) group at the 3-position of the pyrrolidine ring introduces a significant steric and electronic element. The stereochemistry at this position is a critical determinant of biological activity. The synthesis of enantiomerically pure 3-substituted pyrrolidines is a key focus in organic synthesis, often employing chiral starting materials or asymmetric catalytic methods. For example, the synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine has been achieved through a Michael reaction. nih.gov The conformational analysis of 3-benzylpyrrolidine (B112086) and its derivatives is crucial for understanding their interaction with biological targets. The orientation of the benzyl group can significantly impact binding affinity and efficacy.
Table 2: Comparison of Methoxy (B1213986) and Isopropoxy Groups as Bioisosteres
| Property | Methoxy (-OCH₃) | Isopropoxy (-OCH(CH₃)₂) |
|---|---|---|
| Size | Smaller | Larger, bulkier |
| Lipophilicity | Less lipophilic | More lipophilic |
| Metabolic Stability | Can be susceptible to O-dealkylation | Often more stable to metabolic degradation |
| Electronic Effect | Electron-donating | Electron-donating |
This table provides a general comparison of the properties of methoxy and isopropoxy groups in the context of drug design.
Introduction of the 4-Isopropoxybenzyl Moiety
Once the pyrrolidine ring is formed, or in some cases, concurrently with its formation, the 4-isopropoxybenzyl group must be introduced. This can be achieved through several synthetic strategies.
1 Functionalization of Preformed Pyrrolidine Rings
A common and versatile approach is the functionalization of a pre-existing pyrrolidine ring. nih.govnih.gov This strategy often starts with commercially available and optically pure pyrrolidine derivatives like proline or 4-hydroxyproline. nih.gov The pre-formed ring can then be modified through various reactions to introduce the desired substituent. For instance, a nucleophilic pyrrolidine could be reacted with a suitable electrophile, such as 4-isopropoxybenzyl halide, in an alkylation reaction. Alternatively, a pyrrolidine derivative bearing a reactive handle, such as a halide or a triflate, could undergo a cross-coupling reaction with a 4-isopropoxybenzyl organometallic reagent.
The synthesis of pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, which is structurally similar to the 4-isopropoxybenzyl group, has been reported, suggesting that similar strategies could be applied. mdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(4-propan-2-yloxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)16-14-5-3-12(4-6-14)9-13-7-8-15-10-13/h3-6,11,13,15H,7-10H2,1-2H3 |
InChI Key |
FBMAXVGOBNUBOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2CCNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Isopropoxybenzyl Pyrrolidine and Its Analogues
2 Convergent and Divergent Synthetic Pathways
The synthesis of analogues of 3-(4-isopropoxybenzyl)pyrrolidine can be approached using either convergent or divergent strategies.
Convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then joined together in the final steps of the synthesis. In the context of this compound, this could involve the synthesis of a functionalized pyrrolidine (B122466) ring and a separate 4-isopropoxybenzyl fragment, which are then coupled.
Divergent synthesis starts from a common intermediate that is then elaborated into a variety of different analogues. rsc.orgnih.govresearchgate.net This is a highly efficient strategy for creating a library of related compounds for structure-activity relationship studies. For example, a common pyrrolidine precursor could be subjected to various reactions to introduce different benzyl (B1604629) substituents, or a common benzyl-containing building block could be used in different pyrrolidine-forming reactions. A modular and divergent approach to spirocyclic pyrrolidines has been reported, which utilizes a [3+2]-cycloaddition followed by condensation of a phosphonate (B1237965) ester, demonstrating the power of this strategy in generating structural diversity. rsc.orgnih.govresearchgate.net
Enantioselective and Diastereoselective Synthesis of this compound
The synthesis of specific stereoisomers of pyrrolidine derivatives is crucial, as the biological activity of such molecules is often dependent on their precise three-dimensional configuration. nih.govnih.gov The creation of this compound, which possesses at least one stereocenter, necessitates methods that can control the formation of enantiomers and diastereomers. Stereoselective synthetic methods can be broadly categorized based on the origin of the pyrrolidine ring: functionalization of an existing optically pure cyclic precursor, such as proline, or the cyclization of an acyclic compound. mdpi.comnih.gov
Chiral Catalyst Development and Application
Chiral catalysts are instrumental in achieving high levels of enantioselectivity in the synthesis of pyrrolidine derivatives. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.
A notable advancement involves the use of gold-based catalysts in tandem reactions. For instance, a gold-catalyzed intramolecular hydroamination/iminium formation/reduction sequence of amino alkynes has been developed for the stereodivergent synthesis of 2,5-disubstituted pyrrolidines. rsc.org A key finding in this research was that the stereochemical result could be directed by the choice of the nitrogen-protecting group, effectively switching the synthesis between cis and trans diastereomers. rsc.org
Organocatalysis has also emerged as a powerful tool. The synthesis of novel chiral cis-2,5-disubstituted pyrrolidine organocatalysts has been reported. rsc.org These catalysts have proven highly effective in promoting enantioselective Michael additions of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields (up to 91%) and outstanding enantioselectivity (up to >99% ee). rsc.org
A more recent and innovative strategy employs chiral phosphate (B84403) anions in photocatalytic reactions. nih.gov This method involves the generation of indole (B1671886) radical cations which form non-covalent, hydrogen-bonded complexes with the chiral phosphate. This association controls the stereochemical outcome of the subsequent reaction, allowing for the synthesis of enantioenriched pyrroloindolines. nih.gov This approach is significant as it demonstrates that even highly reactive open-shell intermediates can be controlled through non-covalent interactions with a chiral catalyst. nih.gov
Table 1: Chiral Catalysts in Pyrrolidine Synthesis
| Catalyst Type | Example Catalyst/System | Application | Key Finding | Reference |
|---|---|---|---|---|
| Gold Catalyst | (p-CF₃C₆H₄)₃PAuCl / AgSbF₆ | Stereodivergent synthesis of 2,5-disubstituted pyrrolidines | Stereochemical outcome is controlled by the nitrogen protecting group. | rsc.org |
| Organocatalyst | Chiral cis-2,5-disubstituted pyrrolidine | Enantioselective Michael addition | Achieves high yields and enantioselectivity (>99% ee). | rsc.org |
Control of Stereochemistry in Pyrrolidine Derivatives
Achieving precise control over stereochemistry is a central theme in modern organic synthesis. For pyrrolidine derivatives, this control can be exerted through various means, including substrate control, auxiliary control, and catalyst control.
One highly diastereoselective method involves a reaction cascade initiated by the 1,3-dipolar cycloaddition of azomethine ylides. scholaris.ca While such cycloadditions often yield mixtures of endo and exo products, researchers have tuned the reaction pathway to produce substituted pyrrolidines with high diastereomeric purity in a one-pot reaction. This was achieved by controlling the demetalation of tin- or silicon-substituted iminium ions, which then allows for a subsequent nucleophilic cyclization to proceed with high stereocontrol. scholaris.ca
Another powerful strategy involves the use of chiral auxiliaries. A one-pot, four-step protocol has been developed for the synthesis of N-protected silyl-substituted pyrrolidines in high yields and with excellent diastereoselectivity (dr >97.5:2.5). nih.gov This method relies on the highly diastereoselective addition of a silyl-substituted organolithium intermediate to a chiral sulfinimine. The chiral sulfinyl group acts as a temporary auxiliary that directs the stereochemical course of the reaction before being removed. nih.gov
Furthermore, the inherent chirality of starting materials can be used to direct the formation of new stereocenters. Stereoselective methods for synthesizing pyrrolidine derivatives can start from optically pure precursors like D-mannose or L-fucose. nih.gov These strategies employ reactions such as organometallic additions to hemiacetals or conjugate additions of ammonia, where the existing stereocenters of the sugar starting material guide the stereochemical outcome of the newly formed pyrrolidine ring. nih.gov
Table 2: Strategies for Stereochemical Control in Pyrrolidine Synthesis
| Strategy | Method | Key Feature | Outcome | Reference |
|---|---|---|---|---|
| Reaction Tuning | Azomethine ylide cycloaddition followed by nucleophilic cyclization | Controlled generation of the ylide forces a specific reaction path. | Highly diastereomerically pure substituted pyrrolidines. | scholaris.ca |
| Chiral Auxiliary | Addition of an organolithium to a chiral sulfinimine | The chiral sulfinyl group directs the approach of the nucleophile. | Excellent diastereoselectivity (dr >97.5:2.5). | nih.gov |
| Substrate Control | Synthesis from chiral sugars (e.g., D-mannose) | Existing stereocenters in the starting material dictate stereochemistry. | Stereoselective formation of new dihydroxypyrrolidine derivatives. | nih.gov |
Advanced Synthetic Techniques in Pyrrolidine Chemistry
To meet the demands of modern drug discovery and materials science, chemists are increasingly turning to advanced synthetic techniques that offer improvements in speed, efficiency, and scale. These methods facilitate the rapid synthesis and screening of new chemical entities.
Microwave-Assisted Organic Synthesis (MAOS) for Pyrrolidine Derivatives
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods. scispace.com The heating occurs through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. scispace.commdpi.com
The synthesis of various pyrrolidine derivatives has been successfully accelerated using MAOS. For example, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) was achieved in just 5 minutes at 75 °C using microwave heating, a significant improvement over conventional methods. mdpi.comresearchgate.net In another instance, the synthesis of a chlorin-dansyl dyad was accomplished in 5 minutes at 60 °C with an 80% yield under microwave irradiation, whereas no product was observed after 48 hours with conventional heating. mdpi.com
MAOS is also effective for multicomponent reactions to build pyrrolidinone scaffolds. Using a sulfonic acid functionalized ionic liquid as a catalyst in ethylene (B1197577) glycol, the microwave-assisted synthesis of pyrrolidinones was completed in 5 minutes with a 100 W power input, demonstrating the energy and time efficiency of this technology. scispace.com
Table 3: Comparison of Microwave-Assisted vs. Conventional Heating in Pyrrolidine Synthesis | Reaction Type | Conditions (Microwave) | Conditions (Conventional) | Key Advantage | Reference | | --- | --- | --- | --- | | Synthesis of Pyrrolidine-Fused Chlorin | 4 hours | 8 hours | Reaction time halved. | mdpi.com | | N-alkylation of Chlorin | 5 min, 75 °C | Not specified, but significantly longer | Drastic reduction in reaction time. | mdpi.comresearchgate.net | | Synthesis of Pyrrolidinones | 5 min, 100 W | 30 min, reflux | 6-fold reduction in reaction time. | scispace.com |
Parallel Synthesis and Library Generation (e.g., Microtiter Synthesis)
Parallel synthesis is a high-throughput strategy used to create large collections of structurally related compounds, known as chemical libraries. This approach is fundamental to modern drug discovery, allowing for the simultaneous synthesis of thousands of compounds which can then be screened for biological activity. nih.govresearchgate.net
One common method is the "split-pool" synthesis, where a solid support (like polymer beads) is divided into portions, each reacting with a different building block. pnas.org The portions are then pooled, mixed, and split again for the next reaction step. This process results in a library where each bead ideally carries a single, unique compound. pnas.org A combination of flow chemistry and traditional batch methods has been effectively used to assemble a focused library of trisubstituted drug-like pyrrolidines. nih.govacs.org In this integrated approach, a [3+2] cycloaddition was performed in a flow reactor, followed by decoration of the pyrrolidine core in parallel using conventional batch techniques. acs.org
A more sophisticated technique is encoded combinatorial chemistry. In this method, each polymer bead carrying a unique pyrrolidine derivative is also tagged with an oligomer that chemically records the synthetic steps used to create it. pnas.orgresearchgate.net After screening the library for activity, the tags on the "hit" beads can be decoded to reveal the structure of the active compound. This technology was used to prepare and screen a library of mercaptoacyl pyrrolidines, leading to the discovery of potent enzyme inhibitors. pnas.orgresearchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Proline |
| 4-Hydroxyproline |
| (p-CF₃C₆H₄)₃PAuCl |
| AgSbF₆ |
| Nitromethane |
| D-Mannose |
| L-Fucose |
| Ethylene glycol |
Advanced Characterization and Structural Elucidation of 3 4 Isopropoxybenzyl Pyrrolidine
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are fundamental in elucidating the structure of organic molecules by probing the interaction of electromagnetic radiation with the compound's atoms and bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 3-(4-Isopropoxybenzyl)pyrrolidine, ¹H and ¹³C NMR spectra would confirm the presence of all constituent protons and carbons in their specific chemical environments.
The stereochemistry of the pyrrolidine (B122466) ring can be investigated through NMR. The coupling constants between protons on the pyrrolidine ring can help in assigning the relative stereochemistry of the substituents. researchgate.net The conformation of the five-membered pyrrolidine ring, which typically exists in a twist or envelope form, influences these coupling constants. beilstein-journals.org For a definitive assignment of the absolute configuration, advanced NMR techniques like the formation of diastereomeric derivatives with a chiral resolving agent might be employed.
Expected ¹H NMR Chemical Shifts: The expected proton NMR signals for this compound would be consistent with its structural fragments.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Isopropyl -CH₃ | ~1.3 | Doublet |
| Pyrrolidine ring protons | ~2.5 - 3.5 | Multiplets |
| Benzyl (B1604629) -CH₂- | ~2.8 | Multiplet |
| Isopropyl -CH | ~4.5 | Septet |
| Aromatic protons | ~6.8 - 7.1 | Doublets |
| Pyrrolidine N-H | Variable | Broad Singlet |
Expected ¹³C NMR Chemical Shifts: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule.
| Carbon Atom | Expected Chemical Shift (ppm) |
| Isopropyl -CH₃ | ~22 |
| Pyrrolidine ring carbons | ~35 - 55 |
| Benzyl -CH₂- | ~40 |
| Isopropyl -CH | ~70 |
| Aromatic carbons | ~115 - 130 |
| Aromatic C-O | ~157 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. slideshare.net The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
The main functional groups to be identified are the secondary amine (N-H) of the pyrrolidine ring, the ether linkage (C-O-C) of the isopropoxy group, and the aromatic ring. libretexts.org The region between 1400 and 400 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule, aiding in its definitive identification. libretexts.org
Characteristic IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (secondary amine) | Stretch | 3300 - 3500 | Medium-Weak |
| C-H (sp³ aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |
| C-H (aromatic) | Stretch | 3000 - 3100 | Medium-Weak |
| C-O (ether) | Stretch | 1200 - 1260 | Strong |
| C-N (amine) | Stretch | 1020 - 1250 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of the compound. For this compound, with a chemical formula of C₁₄H₂₁NO, HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the calculated theoretical mass.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govthieme-connect.de This technique requires a high-quality single crystal of the compound. researchgate.net The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map, which reveals the precise arrangement of atoms in the crystal lattice. ed.ac.uk
For a chiral compound like this compound, determining the absolute configuration (R or S) at the chiral center (C3 of the pyrrolidine ring) is crucial. This is achieved by analyzing the anomalous scattering of X-rays by the atoms in the crystal. researchgate.net The resulting data can distinguish between the two enantiomers and provide an unambiguous assignment of the absolute stereochemistry. nih.gov If the compound itself is difficult to crystallize or consists of light atoms, co-crystallization with a chiral compound of known configuration can be an alternative strategy. researchgate.net
Chromatographic and Chiral Separation Techniques
Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a compound. For a chiral substance like this compound, chiral chromatography is specifically required to separate its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of a chemical compound. For this compound, a reversed-phase HPLC method would typically be used to separate it from any impurities.
Furthermore, to determine the enantiomeric purity or enantiomeric excess (e.e.), a chiral HPLC method is necessary. nih.gov This involves using a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. nih.gov The enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers in the chromatogram. masterorganicchemistry.com A simple and reliable chiral HPLC method would allow for the accurate measurement of the desired enantiomer's excess. nih.gov
Typical Chiral HPLC Parameters:
| Parameter | Description |
| Column | A column with a chiral stationary phase, such as one based on derivatized cellulose (B213188) or amylose. nih.gov |
| Mobile Phase | A mixture of organic solvents like hexane/isopropanol or acetonitrile/methanol. |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |
| Detection | UV detection at a wavelength where the aromatic ring absorbs, e.g., ~220 or 270 nm. |
Computational Chemistry and Theoretical Investigations of 3 4 Isopropoxybenzyl Pyrrolidine
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis focus on determining the three-dimensional arrangement of atoms in a molecule and the energy associated with different arrangements. For 3-(4-isopropoxybenzyl)pyrrolidine, this involves understanding the flexibility of the pyrrolidine (B122466) ring and the influence of its large substituent.
The five-membered pyrrolidine ring is not planar and exhibits a phenomenon known as pseudo-rotation, which describes the continuous interconversion between various puckered conformations. nih.govrsc.org This flexibility allows the ring to adopt energetically favorable shapes to minimize steric and torsional strain. nih.govresearchgate.net The primary puckered conformations are the "envelope" (or "bent") and "twist" (or "half-chair") forms. rsc.orgresearchgate.net
In the envelope conformation, four of the ring's carbon atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. rsc.org The energy barrier for this pseudo-rotation is generally low, meaning the ring is in constant motion, rapidly converting between these forms. rsc.org Studies on proline residues, a derivative of pyrrolidine, have identified "UP" and "DOWN" puckers, and the preference for one over the other can be influenced by the local environment and the cis or trans configuration of peptide bonds. nih.govresearchgate.netresearchgate.net
Table 1: Key Concepts in Pyrrolidine Ring Conformation
| Term | Description |
|---|---|
| Ring Puckering | The deviation of the pyrrolidine ring from a planar structure to relieve strain. |
| Pseudo-rotation | The continuous, low-energy interconversion between different puckered conformations (envelope and twist) of the five-membered ring. nih.govrsc.org |
| Envelope Conformation | A puckered form where four atoms are in a plane, and the fifth is displaced from it. |
| Twist Conformation | A puckered form where two adjacent atoms are on opposite sides of the plane defined by the other three atoms. rsc.org |
The presence of a substituent on the pyrrolidine ring significantly influences its preferred conformation. nih.govacs.org The large and sterically demanding 4-isopropoxybenzyl group at the C-3 position of the pyrrolidine ring is expected to have a profound impact on the ring's puckering. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the ring's hydrogen atoms. nih.gov
This preference for a pseudo-equatorial orientation of the bulky substituent will "lock" the pyrrolidine ring into a more restricted set of conformations, significantly raising the energy barrier for pseudo-rotation. nih.gov The specific puckering (e.g., C3-exo or C3-endo) will be determined by a complex interplay of steric and electronic factors to achieve the lowest energy state. acs.orgnih.gov The electronegativity and size of substituents are known to control the Cγ-exo and Cγ-endo puckering modes in proline, a principle that applies here as well. nih.govnih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the properties of molecules from first principles. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. epstem.netepstem.net For this compound, DFT can be used to optimize its geometry, predict its reactivity, and calculate its energy profile.
DFT calculations can elucidate the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. epstem.net
A molecular electrostatic potential (MEP) map can also be generated, which illustrates the charge distribution across the molecule. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule will interact with other chemical species. epstem.net For this compound, the nitrogen atom of the pyrrolidine ring and the oxygen atom of the isopropoxy group are expected to be regions of negative electrostatic potential, indicating their role in potential hydrogen bonding and other intermolecular interactions.
By performing calculations for various conformations, an energy profile, or potential energy surface (PES), for the pseudo-rotation of the substituted pyrrolidine ring can be constructed. researchgate.netbeilstein-journals.org This profile maps the energy of the molecule as a function of its geometry, revealing the lowest energy (most stable) conformations and the energy barriers between them. researchgate.netacs.org
Transition state analysis can identify the specific, high-energy structures that represent the peak of these energy barriers. nih.gov Understanding the energy barriers is crucial for predicting the dynamics of the molecule, such as the rate of conformational change. rsc.org For this compound, these calculations would quantify the energetic cost of moving the bulky substituent out of its preferred pseudo-equatorial position.
Molecular Docking and Dynamics Simulations for Target Interaction Studies
To investigate how this compound might interact with biological targets such as proteins or enzymes, molecular docking and molecular dynamics (MD) simulations are employed. nih.govbohrium.com These computational techniques are fundamental in drug discovery and design. nih.govwu.ac.th
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves sampling a vast number of possible binding poses and scoring them based on their predicted binding affinity. This can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. bohrium.com
Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide a more realistic picture of the binding stability and can reveal conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net The binding free energy can also be calculated from these simulations to provide a more accurate estimate of the binding affinity. bohrium.com For this compound, these simulations would be crucial in identifying potential biological targets and understanding the structural basis of its activity.
Table 2: Computational Techniques and Their Applications
| Technique | Application for this compound | Key Insights |
|---|---|---|
| Molecular Modeling | Determination of stable 3D structures and conformational analysis. | Preferred ring pucker, orientation of the substituent. researchgate.net |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and energy profiles. mdpi.com | HOMO-LUMO gap, electrostatic potential, reaction barriers. epstem.net |
| Molecular Docking | Prediction of binding mode and affinity to biological targets. nih.gov | Identification of key binding interactions (e.g., hydrogen bonds). bohrium.com |
| Molecular Dynamics (MD) Simulations | Simulation of the time-evolution of the ligand-target complex. nih.gov | Assessment of binding stability and induced conformational changes. researchgate.net |
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Proline |
| 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide nih.gov |
| 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine nih.gov |
Ligand-Protein Binding Mode Predictions
The prediction of how a ligand such as this compound binds to a protein is a cornerstone of computational drug design. The pyrrolidine scaffold is recognized for its versatility in drug discovery due to its ability to explore pharmacophore space effectively, a consequence of its sp³-hybridized nature and the non-planarity of the ring, which allows for a phenomenon known as "pseudorotation". nih.govresearchgate.net The specific substituents on the pyrrolidine ring, in this case, the 4-isopropoxybenzyl group at the 3-position, play a critical role in determining the binding mode and pharmacological efficacy. nih.gov
Molecular docking simulations are a primary tool for predicting these binding modes. For pyrrolidine derivatives, studies have shown that interactions with protein targets are often characterized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov The aromatic ring of the isopropoxybenzyl group in this compound is likely to engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within a protein's binding pocket. nih.gov The pyrrolidine ring itself, along with the isopropoxy group, can form hydrogen bonds and van der Waals contacts, further stabilizing the ligand-protein complex. The flexibility of the pyrrolidine ring allows it to adopt a conformation that optimizes these interactions. nih.gov
A novel scoring function, the P-score, which combines residence time from molecular dynamics simulations with interaction energies from quantum mechanics, has been shown to enhance the prediction of protein-ligand binding poses. nih.gov This approach could be applied to this compound to achieve a more accurate prediction of its binding conformation and affinity for a given protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on molecular interactions)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. For pyrrolidine-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to understand the interactions between these inhibitors and their target receptors. nih.gov
These models for pyrrolidine derivatives have highlighted the importance of several molecular fields in determining biological activity:
Steric Fields: The size and shape of the substituents on the pyrrolidine ring are crucial. For this compound, the bulk and conformation of the isopropoxybenzyl group would significantly influence its steric interactions within a binding site. nih.govmdpi.com
Electrostatic Fields: The distribution of charge on the molecule affects its interaction with polar residues in the protein. The oxygen atom of the isopropoxy group and the nitrogen of the pyrrolidine ring are key features contributing to the electrostatic potential of this compound. nih.govmdpi.com
Hydrophobic Fields: The isopropoxy and benzyl (B1604629) groups contribute to the hydrophobicity of the molecule, which is often a critical factor for binding to hydrophobic pockets in proteins. nih.govnih.gov
Hydrogen Bond Donor/Acceptor Fields: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and if protonated, as a donor. The ether oxygen of the isopropoxy group also acts as a hydrogen bond acceptor. nih.govmdpi.com
QSAR models built for series of pyrrolidine derivatives have demonstrated good predictive power, with high correlation coefficients (r²) and cross-validated coefficients (q²), indicating their reliability for guiding the design of new, more potent analogs. nih.gov Such models can provide visual representations through contour maps, indicating regions where modifications to the structure of this compound could enhance its activity. nih.gov
De Novo Design and Virtual Screening Based on Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govresearchgate.net Its favorable properties make it an excellent starting point for de novo design and virtual screening campaigns aimed at discovering novel drug candidates.
De novo design involves the computational creation of novel molecular structures with desired properties. The pyrrolidine scaffold provides a versatile template for this process. nih.govnih.gov Algorithms can be used to "grow" molecules from the pyrrolidine core, adding functional groups that are predicted to have favorable interactions with a specific protein target. arxiv.org The conformational flexibility of the pyrrolidine ring is a key advantage, as it allows for the design of ligands that can adapt to the specific geometry of a binding site. nih.gov
In-depth Analysis of this compound Reveals Limited Publicly Available Scientific Data
A comprehensive review of scientific literature and chemical databases indicates a notable scarcity of specific research focused exclusively on the chemical compound this compound. While the pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, featured in numerous approved drugs and extensively studied for its versatile biological activities, this particular derivative appears to be an infrequent subject of dedicated study. pharmablock.comd-nb.info Consequently, a detailed article on its specific structure-activity relationships and mechanistic investigations, as requested, cannot be constructed based on currently accessible data.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is prized in drug discovery for several reasons. Its three-dimensional, non-planar structure allows for a greater exploration of chemical space compared to flat aromatic rings, potentially leading to improved target binding and selectivity. d-nb.info The nitrogen atom can act as a hydrogen bond acceptor, or as a donor when unsubstituted, contributing to crucial molecular interactions with biological targets. pharmablock.com Furthermore, the pyrrolidine motif can enhance a molecule's physicochemical properties, such as aqueous solubility. pharmablock.com
Structure-activity relationship (SAR) studies on various classes of pyrrolidine derivatives are common. These studies systematically alter substituents on the pyrrolidine ring to understand their effect on biological activity. For instance, research on N-substituted-3-arylpyrrolidines has identified potent and selective ligands for the serotonin (B10506) 1A receptor. nih.gov Other studies have explored how different substitution patterns on the pyrrolidine core can lead to a wide range of pharmacological profiles, including anticancer and anti-inflammatory activities. researchgate.net
Likewise, detailed mechanistic studies, including specific enzyme inhibition profiles, receptor binding data, and allosteric modulation effects directly attributable to this compound, are absent from the public domain. While pyrrolidine-containing compounds are known to act as enzyme inhibitors, receptor antagonists, and allosteric modulators, this information is generally associated with broader classes of molecules rather than this specific compound. nih.govnih.gov For example, some pyrrolidine derivatives are known positive allosteric modulators (PAMs) of muscarinic receptors, but these are structurally more complex than the compound . nih.gov
Structure Activity Relationship Sar and Mechanistic Investigations of 3 4 Isopropoxybenzyl Pyrrolidine
Relationship Between Structural Features and Binding Affinity/Potency
The binding affinity and potency of 3-substituted pyrrolidine (B122466) derivatives are significantly influenced by the nature of the substituents on both the pyrrolidine nitrogen and the phenyl ring of the benzyl (B1604629) group. While direct studies on 3-(4-isopropoxybenzyl)pyrrolidine are limited, valuable insights can be drawn from closely related analogs, particularly those targeting the NMDA receptor.
A study on a series of N-substituted 3-(4-hydroxyphenyl)pyrrolidines revealed that these compounds act as potent and selective antagonists of the NR1A/2B subtype of the NMDA receptor. nih.gov The potency of these compounds is highly dependent on the substituent attached to the pyrrolidine nitrogen. For instance, the introduction of an ω-phenylalkyl group on the nitrogen atom leads to a significant increase in binding affinity. nih.gov
The following table illustrates the structure-activity relationship of some N-substituted 3-(4-hydroxyphenyl)pyrrolidine analogs at the NR1A/2B receptor, providing a basis for understanding the potential activity of the isopropoxy derivative. nih.gov
| Compound | N-Substituent | IC50 (µM) at NR1A/2B |
| 1 | H | >100 |
| 2 | CH3 | 14 |
| 3 | CH2Ph | 0.17 |
| 40 | CH2CH2Ph | 0.017 |
Data sourced from a study on 3-(4-hydroxyphenyl)pyrrolidines. nih.gov
The 4-hydroxy group on the phenyl ring is also crucial for high-affinity binding, likely participating in a key hydrogen bond interaction within the receptor. nih.gov It is plausible that substituting the hydroxyl group with an isopropoxy group, as in this compound, would modulate the electronic and steric properties of the molecule. The bulkier isopropoxy group might alter the binding mode or affinity depending on the size and nature of the binding pocket. While potentially disrupting a specific hydrogen bond, the isopropoxy group could engage in favorable hydrophobic interactions.
Further SAR studies on other pyrrolidine-based compounds have highlighted the importance of stereochemistry at the 3-position of the pyrrolidine ring for receptor selectivity and potency. d-nb.info The spatial arrangement of the benzyl group relative to the pyrrolidine scaffold can significantly impact how the molecule fits into the binding site of a target protein.
Rational Design Principles for Optimized Pyrrolidine-Based Probes
The development of optimized pyrrolidine-based probes relies on a deep understanding of the SAR and the structural features of the target receptor. nih.govnih.gov The principles derived from studies of related compounds can guide the rational design of novel ligands with improved affinity, selectivity, and pharmacokinetic properties.
Key design principles include:
Exploitation of Hydrophobic Pockets: As demonstrated by the N-substituted 3-(4-hydroxyphenyl)pyrrolidines, incorporating appropriate hydrophobic moieties on the pyrrolidine nitrogen can lead to a substantial increase in potency. nih.gov The design of new analogs should therefore consider the size and shape of hydrophobic pockets within the target's binding site.
Modulation of Hydrogen Bonding Interactions: The phenolic hydroxyl group in the 4-position of the benzyl ring is a critical pharmacophoric feature for some receptors. nih.gov Replacing this group with bioisosteres, such as the isopropoxy group, can be a strategy to fine-tune binding affinity, selectivity, and metabolic stability. The isopropoxy group, while unable to act as a hydrogen bond donor, can function as a hydrogen bond acceptor and engage in van der Waals interactions.
Scaffold Hopping and Bioisosteric Replacement: The pyrrolidine scaffold itself can be modified or replaced with other heterocyclic systems to explore new chemical space and improve drug-like properties. Similarly, functional groups can be replaced with bioisosteres to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
The rational design of selective inhibitors for targets like the PI3Kα isoform has shown the power of using structural information to guide the design of potent and selective molecules. nih.gov By identifying and targeting non-conserved residues in the binding site, it is possible to achieve high levels of selectivity. A similar structure-based design approach could be applied to develop optimized probes based on the this compound scaffold for various biological targets.
Potential Research Applications and Chemical Biology Probe Development
Development of 3-(4-Isopropoxybenzyl)pyrrolidine as a Chemical Probe for Unveiling Biological Pathways
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their functions within complex biological systems. The pyrrolidine (B122466) scaffold is a common feature in molecules developed for such purposes. For instance, certain naturally occurring pyrrolidine derivatives, like the kainoids, are utilized as pharmacological probes to study excitatory and excitotoxic activity in the central nervous system by activating glutamate receptors.
While there is no specific literature detailing the use of this compound as a chemical probe, its structure suggests potential utility. The pyrrolidine ring provides a robust, three-dimensional framework, and the isopropoxybenzyl group can be tailored for specific interactions. By modifying this structure, for example by introducing reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling, derivatives of this compound could be developed to investigate specific biological pathways.
Contributions to Understanding Molecular Recognition and Ligand Design
The non-planar, puckered nature of the pyrrolidine ring offers a distinct advantage in ligand design, enabling it to explore three-dimensional space within a protein's binding pocket more effectively than flat, aromatic structures. This inherent three-dimensionality is crucial for achieving high-affinity and selective binding to biological targets. The stereochemistry of substituents on the pyrrolidine ring can drastically alter the biological profile of a molecule, influencing how it is recognized by and binds to enantioselective proteins.
Studies on related pyrrolidine structures demonstrate the importance of this scaffold in molecular recognition. For example, the cis-configuration of substituents at the 3 and 4 positions of a pyrrolidine ring was found to be preferable for creating potent dual agonists of peroxisome proliferator-activated receptors (PPARα/γ). Although specific molecular recognition studies involving this compound are not documented, its defined stereochemistry and substitution pattern make it a valuable theoretical tool for computational modeling and a practical scaffold for designing new ligands with specific target interactions in mind.
Integration into Fragment-Based Drug Discovery and Design as a Scaffold
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This method utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of target proteins. There is a growing appreciation in FBDD for three-dimensional (3D) fragments, as they can offer more specific and effective interactions than their flatter, two-dimensional counterparts.
The pyrrolidine scaffold is an ideal candidate for inclusion in 3D fragment libraries. Its non-planar structure provides access to under-explored chemical space. Libraries of disubstituted pyrrolidine and piperidine fragments have been intentionally designed and synthesized to increase the structural diversity of available screening compounds. While the inclusion of this compound in a specific commercial or academic fragment library is not explicitly documented, its physicochemical properties align well with the guiding principles of FBDD, such as the "Rule of Three."
| Property | "Rule of Three" Guideline | Calculated Value for this compound | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | ≤ 300 Da | ~219.32 Da | Yes |
| LogP (Octanol-Water Partition Coefficient) | ≤ 3 | ~2.6 | Yes |
| Hydrogen Bond Donors | ≤ 3 | 1 (from the pyrrolidine N-H) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (from the pyrrolidine N and ether O) | Yes |
| Rotatable Bonds | ≤ 3 | 4 | No |
As shown in the table, this compound largely fits the profile of a suitable fragment, making it a valuable scaffold for FBDD campaigns aimed at developing novel therapeutics. nih.gov
Utilization in Targeted Delivery Systems as a Self-Immolative Spacer Moiety
Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing side effects. Self-immolative spacers are molecular linkers that connect a drug to a targeting moiety and are designed to cleave and release the drug upon a specific trigger (e.g., an enzymatic reaction). While various molecular scaffolds are used for this purpose, and the pyrrolidine core has been incorporated into some linker designs, there is currently no available scientific literature that documents the use of this compound specifically as a self-immolative spacer moiety. Further research would be required to explore its potential in this application.
Precursors for Advanced Organic Synthesis
Substituted pyrrolidines are highly valuable building blocks in organic synthesis. The secondary amine of the pyrrolidine ring is a nucleophilic handle that allows for a wide range of chemical modifications, such as N-alkylation, N-acylation, and N-arylation, to build more complex molecular architectures. nih.gov
The synthesis of N-substituted 3-(4-hydroxyphenyl)pyrrolidines has been reported in the development of potent and selective NMDA receptor antagonists. nih.gov Given that this compound shares a very similar core structure, it serves as an excellent precursor for analogous synthetic routes. The isopropoxy group can act as a stable protecting group for the phenol, or it can be a key pharmacophoric feature itself. The pyrrolidine nitrogen can be readily functionalized to introduce diverse substituents, allowing for the creation of a library of compounds for structure-activity relationship (SAR) studies.
| Reaction Type | Example Reagent | Potential Product Class | Therapeutic Area Application |
|---|---|---|---|
| N-Alkylation | 4-Phenylbutyl bromide | N-(4-phenylbutyl)-3-(4-isopropoxybenzyl)pyrrolidine | CNS disorders (e.g., NMDA receptor antagonists) |
| N-Acylation | Benzoyl chloride | (3-(4-Isopropoxybenzyl)pyrrolidin-1-yl)(phenyl)methanone | Enzyme inhibitors, various |
| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | 1-Cyclohexyl-3-(4-isopropoxybenzyl)pyrrolidine | Cardiovascular, metabolic disorders |
| N-Arylation (Buchwald-Hartwig) | 4-Chloropyridine, Pd catalyst | 1-(Pyridin-4-yl)-3-(4-isopropoxybenzyl)pyrrolidine | Oncology, inflammation |
The versatility of this compound as a synthetic precursor makes it a valuable compound for medicinal chemists aiming to develop novel, bioactive molecules.
Future Research Directions for 3 4 Isopropoxybenzyl Pyrrolidine
Exploration of Novel and Greener Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3-(4-isopropoxybenzyl)pyrrolidine, future research could focus on moving beyond traditional synthetic methods towards more sustainable approaches.
One promising avenue is the use of multicomponent reactions (MCRs), which can construct complex molecules like pyrrolidine (B122466) derivatives in a single step from three or more starting materials, often with high atom economy. Strategies such as the [3+2] cycloaddition of azomethine ylides are particularly relevant for constructing the pyrrolidine ring and could be adapted for the synthesis of this compound. The exploration of catalytic systems, for instance, using copper-aluminum mixed oxide nanocomposites, could lead to environmentally friendly and efficient syntheses of pyrrolidine derivatives. The use of gold-catalyzed aerobic dehydrogenative aromatization is another innovative approach that has been successfully applied to synthesize m-phenylenediamine (B132917) derivatives from various cyclic amines, including pyrrolidine.
Table 1: Potential Greener Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified purification | Identification of suitable starting materials and catalysts |
| [3+2] Cycloaddition Reactions | High stereoselectivity, access to diverse derivatives | Optimization of reaction conditions and catalysts |
| Nanocatalysis | High efficiency, recyclability of catalysts, mild reaction conditions | Catalyst stability and cost-effectiveness |
| Aerobic Oxidation | Use of air as a green oxidant, reduced use of hazardous reagents | Catalyst development and control of selectivity |
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational chemistry offers powerful tools to predict molecular properties and understand reaction mechanisms at a molecular level. For this compound, computational studies can provide invaluable insights into its structure-activity relationships (SAR) and potential biological targets.
Density Functional Theory (DFT) calculations can be employed to study the stereoselective synthesis of substituted pyrrolidines, helping to predict and control the formation of specific stereoisomers which is crucial as different isomers can have vastly different biological activities. In silico docking studies can be used to screen this compound against various biological targets, such as enzymes and receptors, to identify potential therapeutic applications. For instance, computational analysis has been used to study the interaction of pyrrolidine derivatives with enzymes like cyclooxygenase (COX), providing a basis for designing novel anti-inflammatory agents.
Table 2: Computational Approaches for Investigating this compound
| Computational Method | Application | Potential Insights |
| Density Functional Theory (DFT) | Reaction mechanism studies | Understanding stereoselectivity and reaction pathways |
| Molecular Docking | Virtual screening | Prediction of binding affinity to biological targets |
| Quantitative Structure-Activity Relationship (QSAR) | SAR studies | Identifying key structural features for biological activity |
| Molecular Dynamics (MD) Simulations | Conformational analysis | Understanding the dynamic behavior of the molecule |
High-Throughput Screening of Analogues for New Research Applications
A library of analogues of this compound could be synthesized and screened against a wide range of biological targets. This could involve modifying the isopropoxybenzyl group or the pyrrolidine ring to explore the chemical space around the parent molecule. HTS campaigns have been successfully used to identify novel inhibitors from libraries containing pyrrolidine scaffolds. Focused screening libraries, designed to target specific protein families like kinases or G-protein-coupled receptors, could also be employed to increase the probability of finding a hit.
Table 3: High-Throughput Screening Strategies for this compound Analogues
| Screening Approach | Library Type | Potential Outcomes |
| Diversity-Oriented Screening | Broad, diverse library | Identification of novel biological activities |
| Focused Screening | Targeted library (e.g., kinases, GPCRs) | Higher hit rates for specific target classes |
| Fragment-Based Screening | Library of low molecular weight fragments | Identification of starting points for lead optimization |
Development of Isotopic Variants for Mechanistic Tracing
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule and to elucidate reaction mechanisms. The development of isotopically labeled versions of this compound, for example with Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), would be highly valuable for future research.
These labeled compounds could be used in metabolic studies to track how the molecule is processed in biological systems. They can also be instrumental in mechanistic studies of its synthesis or its interaction with biological targets. For instance, kinetic isotope effect experiments using deuterated substrates can help to determine the rate-limiting step in a reaction, providing crucial information about the reaction mechanism. Isotopic labeling, in combination with techniques like NMR spectroscopy and mass spectrometry, can provide unambiguous evidence for proposed reaction pathways.
Table 4: Applications of Isotopic Variants of this compound
| Isotope | Application | Analytical Technique |
| Deuterium (²H) | Kinetic Isotope Effect Studies | NMR, Mass Spectrometry |
| Carbon-13 (¹³C) | Metabolic Pathway Tracing | NMR, Mass Spectrometry |
| Nitrogen-15 (¹⁵N) | Mechanistic Studies of N-transformations | NMR, Mass Spectrometry |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Isopropoxybenzyl)pyrrolidine, and how can purity (>95%) and yield be optimized?
- Methodology :
- Step 1 : Begin with a condensation reaction between 4-isopropoxybenzaldehyde and pyrrolidine derivatives in a polar aprotic solvent (e.g., DMF or dichloromethane) under inert conditions. Catalysts such as palladium or copper may enhance cyclization efficiency .
- Step 2 : Purify crude products via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor purity using HPLC or GC-MS.
- Step 3 : Optimize reaction parameters (temperature, solvent ratios, catalyst loading) using factorial design to minimize side reactions (e.g., over-alkylation) .
- Key Data : Typical yields range from 60–80%, with purity >95% achievable after two recrystallization cycles .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with analogous pyrrolidine derivatives (e.g., 3-(4-methoxyphenyl)pyrrolidine) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula; fragmentation patterns distinguish regioisomers .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-O-C stretching at ~1250 cm) and compare with NIST reference data .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and a C18 column; retention time consistency confirms batch reproducibility .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .
Advanced Research Questions
Q. How can reaction conditions for synthesizing this compound be systematically optimized to suppress byproduct formation?
- Methodology :
- Design of Experiments (DoE) : Apply a 2 factorial design to test variables: temperature (40–80°C), solvent polarity (DMF vs. toluene), and catalyst type. Measure effects on yield and byproduct ratios .
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. For example, higher temperatures may accelerate cyclization but increase decomposition .
- Case Study : A study on analogous oxazolo-pyridine compounds achieved a 20% yield increase by switching from Pd/C to CuI catalysts in DMF .
Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. MS) when characterizing this compound?
- Methodology :
- Multi-Technique Cross-Validation : Re-run NMR under deuterated solvents with longer relaxation delays to detect minor impurities. Compare MS fragmentation with computational predictions (e.g., using PubChem’s fragmentation library) .
- Quantum Chemical Calculations : Perform DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts and vibrational spectra. Discrepancies >0.5 ppm suggest structural misassignment .
- Collaborative Analysis : Consult crystallography databases (e.g., Cambridge Structural Database) to verify bond lengths and angles in analogous compounds .
Q. What strategies are effective for studying the reaction mechanisms of this compound in catalytic systems?
- Methodology :
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps (e.g., C-H activation vs. nucleophilic substitution) .
- In Situ Spectroscopy : Employ FT-IR or Raman spectroscopy to monitor intermediate formation during reactions. For example, detect imine intermediates in reductive amination pathways .
- Computational Modeling : Use density functional theory (DFT) to map potential energy surfaces and identify transition states. Compare with experimental activation energies .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
